molecular formula C9H12N2O2 B8560949 2,2-Dimethylbenzo[d][1,3]dioxole-5,6-diamine

2,2-Dimethylbenzo[d][1,3]dioxole-5,6-diamine

Cat. No.: B8560949
M. Wt: 180.20 g/mol
InChI Key: XVDALGPRSWNTNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethylbenzo[d][1,3]dioxole-5,6-diamine: is an organic compound with the molecular formula C9H12N2O2 It is a derivative of benzodioxole, featuring two amino groups at the 5 and 6 positions and two methyl groups at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylbenzo[d][1,3]dioxole-5,6-diamine typically involves the nitration of 2,2-dimethyl-1,3-benzodioxole followed by reduction of the nitro groups to amino groups. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reagents, as well as employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethylbenzo[d][1,3]dioxole-5,6-diamine can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents such as potassium permanganate or nitric acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, nitric acid.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Halogenating agents, acylating agents.

Major Products Formed:

    Oxidation: 5,6-Dinitro-2,2-dimethyl-1,3-benzodioxole.

    Reduction: Various reduced derivatives depending on the specific conditions.

    Substitution: Derivatives with different functional groups replacing the amino groups.

Scientific Research Applications

Chemistry: 2,2-Dimethylbenzo[d][1,3]dioxole-5,6-diamine is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules that can be used in various chemical reactions and processes.

Biology: In biological research, this compound can be used as a fluorescent derivatization reagent. It helps in the detection and quantification of various biomolecules, such as amino acids and proteins, through fluorescence-based techniques.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structure can be modified to create derivatives with specific biological activities, such as enzyme inhibitors or receptor agonists/antagonists.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of 2,2-Dimethylbenzo[d][1,3]dioxole-5,6-diamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The compound’s amino groups can form hydrogen bonds with target molecules, while its benzodioxole core can participate in hydrophobic interactions.

Comparison with Similar Compounds

  • 5,6-Diamino-1,3-dihydro-2H-benzimidazol-2-one
  • 5,6-Dibromo-2,2-dimethyl-1,3-benzodioxole
  • 1,2-Diamino-4,5-difluorobenzene
  • 1,2-Diamino-4,5-dimethoxybenzene hydrochloride

Comparison: Compared to these similar compounds, 2,2-Dimethylbenzo[d][1,3]dioxole-5,6-diamine is unique due to its specific substitution pattern on the benzodioxole ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that other compounds may not be able to fulfill. For example, its dual amino groups and methyl substitutions provide a balance of reactivity and stability that can be advantageous in both synthetic and analytical applications.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

2,2-dimethyl-1,3-benzodioxole-5,6-diamine

InChI

InChI=1S/C9H12N2O2/c1-9(2)12-7-3-5(10)6(11)4-8(7)13-9/h3-4H,10-11H2,1-2H3

InChI Key

XVDALGPRSWNTNW-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2=C(O1)C=C(C(=C2)N)N)C

Origin of Product

United States

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